molecular formula C8H18OS B155951 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane CAS No. 10160-73-3

2-(beta-Mercaptoethoxy)-3,3-dimethylbutane

Cat. No. B155951
CAS RN: 10160-73-3
M. Wt: 162.3 g/mol
InChI Key: BAORTNFUUYRNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(beta-Mercaptoethoxy)-3,3-dimethylbutane, also known as tert-butylthioethanol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiol derivative of tert-butanol and is widely used in various fields, including organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has several potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis reactions, where it can reduce various functional groups such as ketones, aldehydes, and nitro groups. Additionally, this compound can be used as a thiol protecting group in peptide synthesis, where it can protect cysteine residues from oxidation during peptide bond formation. In biochemistry, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is used as a reducing agent for disulfide bonds in proteins and as a thiol blocking agent in enzyme assays. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system and as a precursor for radiolabeled compounds for imaging studies.

Mechanism Of Action

The mechanism of action of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is primarily related to its thiol group. This compound can act as a reducing agent by donating electrons to other molecules, which can lead to the formation of new chemical bonds. Additionally, the thiol group can form covalent bonds with other molecules, such as proteins, which can alter their function. The unique properties of this compound make it a valuable tool in various scientific fields.

Biochemical And Physiological Effects

2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have several biochemical and physiological effects. In biochemistry, this compound can interact with proteins and enzymes, altering their function and activity. In physiology, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been investigated for its potential as a neuroprotective agent, where it can protect neurons from damage caused by various neurotoxins.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in lab experiments include its high yield, ease of synthesis, and unique properties. This compound can be used as a reducing agent, thiol blocking agent, and thiol protecting group, making it a versatile tool in various scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for proper handling and storage. Additionally, the thiol group can react with other molecules, leading to unwanted side reactions or interference with experimental results.

Future Directions

There are several future directions for research involving 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. One potential area of interest is the development of new drug delivery systems using this compound. Additionally, the use of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in imaging studies could be investigated further, particularly in the development of radiolabeled compounds for PET or SPECT imaging. Finally, the potential neuroprotective properties of this compound could be explored further, particularly in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's. Overall, the unique properties of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane make it a valuable tool in various scientific fields, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is relatively simple and involves the reaction of tert-butanol with hydrogen sulfide in the presence of a catalyst. The reaction yields 2-(beta-Mercaptoethoxy)-3,3-dimethylbutaneiol, which is then oxidized using hydrogen peroxide to produce 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. The yield of this reaction is typically high, and the compound can be purified using standard methods such as distillation or chromatography.

properties

CAS RN

10160-73-3

Product Name

2-(beta-Mercaptoethoxy)-3,3-dimethylbutane

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-yloxy)ethanethiol

InChI

InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3

InChI Key

BAORTNFUUYRNKI-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OCCS

Canonical SMILES

CC(C(C)(C)C)OCCS

synonyms

2-(1,2,2-Trimethylpropoxy)ethanethiol

Origin of Product

United States

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